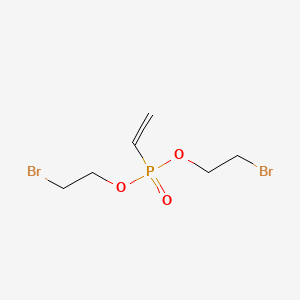
Bis(2-bromoethyl) ethenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl) ethenylphosphonate: is an organophosphorus compound characterized by the presence of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl) ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
Ethenylphosphonic acid+2-bromoethanol→Bis(2-bromoethyl) ethenylphosphonate+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis(2-bromoethyl) ethenylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The ethenyl group can participate in addition reactions, such as Diels-Alder reactions, to form cycloalkenyl and heterylphosphonates.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of phosphorus.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents, such as dichloromethane or ethanol, are used to dissolve the reactants and control the reaction environment.
Major Products Formed:
Cycloalkenylphosphonates: Formed through Diels-Alder reactions with dienes.
Substituted Phosphonates: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Chemistry: Bis(2-bromoethyl) ethenylphosphonate is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: The compound’s reactivity and functional groups make it a potential candidate for the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of bis(2-bromoethyl) ethenylphosphonate involves its interaction with various molecular targets. The bromine atoms and ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The phosphonate moiety can participate in coordination chemistry, interacting with metal ions and other electrophilic species .
Comparison with Similar Compounds
Bis(2-chloroethyl) ethenylphosphonate: Similar in structure but with chlorine atoms instead of bromine.
Bis(2-bromoethyl) ether: Contains bromine and ethyl groups but lacks the ethenyl and phosphonate moieties.
Dimethyl vinylphosphonate: Contains a vinyl group and phosphonate but lacks the bromine and ethyl groups.
Uniqueness: Bis(2-bromoethyl) ethenylphosphonate is unique due to the combination of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
23851-03-8 |
|---|---|
Molecular Formula |
C6H11Br2O3P |
Molecular Weight |
321.93 g/mol |
IUPAC Name |
1-bromo-2-[2-bromoethoxy(ethenyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H11Br2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2 |
InChI Key |
BYJKENQIMCYBEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(OCCBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















